Phenylmagnesium Iodide

Catalog No.
S1514408
CAS No.
16002-63-4
M.F
C6H5IMg
M. Wt
228.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylmagnesium Iodide

CAS Number

16002-63-4

Product Name

Phenylmagnesium Iodide

IUPAC Name

magnesium;benzene;iodide

Molecular Formula

C6H5IMg

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1

InChI Key

UOHABGGPYFXXOQ-UHFFFAOYSA-M

SMILES

C1=CC=[C-]C=C1.[Mg+2].[I-]

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[I-]

Phenylmagnesium iodide is a highly reactive, iodide-based Grignard reagent utilized in advanced organic synthesis and organometallic catalysis [1]. Compared to its lighter halide counterparts, it features a highly polarizable carbon-magnesium-iodine axis that influences both its solution-phase aggregation and its behavior as a nucleophile[1]. While phenylmagnesium chloride is typically preferred for bulk industrial applications due to its lower cost and higher stability, phenylmagnesium iodide is specifically procured for workflows requiring rapid, initiator-free Grignard formation from high-value precursors, or when the soft iodide counterion is required to modulate transition-metal-catalyzed cross-coupling cycles[1].

Substituting phenylmagnesium iodide with the more common phenylmagnesium bromide or chloride often leads to process failures in sensitive or catalytically demanding workflows [1]. The iodide counterion significantly alters the Schlenk equilibrium, favoring different monomeric or dimeric aggregation states depending on the ethereal solvent, which directly impacts the reagent's effective steric bulk and nucleophilicity [1]. Furthermore, in transition-metal-catalyzed Kumada couplings, the iodide ion acts as a soft ligand, coordinating to palladium or nickel catalysts and altering the oxidative addition and reductive elimination rates [1]. Finally, attempting to generate the Grignard reagent from chlorobenzene or bromobenzene instead of iodobenzene requires longer induction periods and chemical initiators, which can degrade delicate or isotopically labeled substrates[1].

Initiator-Free Grignard Formation for High-Value Substrates

The synthesis of phenylmagnesium iodide from iodobenzene proceeds with near-zero induction time at mild temperatures, whereas the formation of phenylmagnesium chloride from chlorobenzene typically requires elevated temperatures, extended induction periods, and chemical initiators such as 1,2-dibromoethane or iodine crystals [1]. This rapid, spontaneous insertion of magnesium into the weaker C-I bond prevents the degradation of sensitive functional groups and maximizes the yield of the active organometallic species[1].

Evidence DimensionInduction requirements for Grignard formation
Target Compound Data0 minutes induction time at 20-25 °C without additives
Comparator Or BaselinePhenylmagnesium chloride (requires heating to reflux and addition of 1,2-dibromoethane or iodine)
Quantified DifferenceComplete elimination of chemical initiators and thermal activation steps
ConditionsAnhydrous ethereal solvent (THF or diethyl ether)

Procurement of the iodide variant (or its iodobenzene precursor) is critical when synthesizing isotopically labeled or highly sensitive phenyl derivatives where initiation failure or harsh conditions would result in unacceptable yield loss.

Halide-Modulated Yields in Palladium/Nickel-Catalyzed Couplings

In specific transition-metal-catalyzed cross-coupling reactions, the use of phenylmagnesium iodide can optimize the product distribution compared to bromide or chloride analogs [1]. The iodide counterion acts as a soft, highly polarizable ligand that coordinates with intermediate palladium or nickel species, often accelerating the transmetalation step or stabilizing the catalytic intermediate [1]. Studies involving complex alkynyl or alkyl halide electrophiles demonstrate that the iodide-based Grignard reagent can achieve superior yields in specific catalytic systems where the chloride analog suffers from sluggish reactivity or elevated homocoupling by-product formation[1].

Evidence DimensionCross-coupling product yield and catalytic efficiency
Target Compound Data>95% yield in optimized soft-metal (Pd/Ni) catalyzed couplings
Comparator Or BaselinePhenylmagnesium chloride (<70% yield in identical unoptimized soft-metal systems due to sluggish transmetalation)
Quantified Difference>25% yield improvement in specific catalytic cycles
ConditionsPalladium or Nickel catalyzed Kumada-Corriu coupling in THF

Buyers scaling up specific cross-coupling steps must select the iodide variant if the catalytic cycle relies on soft-ligand stabilization to achieve commercially viable yields.

Solvent-Dependent Monomeric Dominance in THF

The reactivity of Grignard reagents is heavily dictated by their solution-phase structure, governed by the Schlenk equilibrium [1]. In tetrahydrofuran (THF), phenylmagnesium iodide exists predominantly as a discrete monomeric species, PhMgI(THF)2, due to the large atomic radius and lower bridging tendency of the iodide ion compared to chloride[1]. In contrast, phenylmagnesium chloride exhibits a higher propensity to form complex, sterically hindered dimers or oligomers [1]. This monomeric nature of the iodide variant enhances its effective nucleophilicity and alters its diastereoselectivity when attacking sterically encumbered carbonyls or imines [1].

Evidence DimensionPredominant solution-phase aggregation state in THF
Target Compound DataAssociation factor (i) ≈ 1.0 in THF (monomeric)
Comparator Or BaselinePhenylmagnesium chloride (Association factor (i) > 1.2 in THF, indicating significant dimerization)
Quantified DifferenceMeasurable shift from dimeric/oligomeric to monomeric active species
Conditions0.5 to 2.0 M solutions in anhydrous THF at ambient temperature

Selecting the iodide variant provides a less sterically encumbered nucleophile, which is essential for maximizing yields and controlling stereochemistry in additions to hindered electrophiles.

Synthesis of Isotopically Labeled Pharmaceuticals

Because the formation of phenylmagnesium iodide from iodobenzene requires no harsh initiators and proceeds rapidly at mild temperatures, this compound is the optimal choice for incorporating 13C, 14C, or deuterium-labeled phenyl rings into active pharmaceutical ingredients (APIs) [1]. Using the chloride or bromide equivalents risks incomplete initiation or degradation of the expensive labeled precursor [1].

Soft-Metal Catalyzed Kumada-Corriu Cross-Couplings

In advanced organic synthesis where a phenyl group must be coupled to a complex alkyl or alkynyl halide using palladium or nickel catalysts, phenylmagnesium iodide is procured to leverage the soft-ligand effect of the iodide ion [1]. This specific halide environment accelerates transmetalation and stabilizes the catalytic intermediates, achieving higher turnover numbers and yields than standard phenylmagnesium chloride [1].

Diastereoselective Additions to Hindered Carbonyls

For the synthesis of complex chiral alcohols or amines, the monomeric nature of phenylmagnesium iodide in THF provides a distinct steric profile compared to the oligomeric chloride analogs [1]. Process chemists procure the iodide variant to optimize the approach trajectory of the nucleophile, thereby improving the diastereomeric ratio of the final product [1].

Dates

Last modified: 08-15-2023

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